molecular formula C11H17N3O B1447251 3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole CAS No. 1955561-37-1

3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole

Cat. No.: B1447251
CAS No.: 1955561-37-1
M. Wt: 207.27 g/mol
InChI Key: RJEBXOKUDQUVPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Azaspiro[45]decan-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a spirocyclic structure

Mechanism of Action

Target of Action

The primary targets of 3-(2-Azaspiro[4Similar compounds have been found to target shp2 , a nonreceptor protein tyrosine phosphatase involved in cell growth and differentiation .

Mode of Action

The exact mode of action of 3-(2-Azaspiro[4Related compounds have been found to act as allosteric inhibitors, stabilizing their target proteins in an inactive conformation .

Biochemical Pathways

The specific biochemical pathways affected by 3-(2-Azaspiro[4Shp2, a potential target of similar compounds, is involved in multiple oncogenic cell-signaling cascades such as ras-erk and jak-stat .

Pharmacokinetics

The search results do not provide specific information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole. Related compounds have been found to have moderate potency, selectivity, and oral bioavailability .

Result of Action

The specific molecular and cellular effects of 3-(2-Azaspiro[4Similar compounds have been found to inhibit fibrinolysis in human whole blood functional assays and reduce blood loss during liver hepatectomy .

Biochemical Analysis

Biochemical Properties

3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix components . This inhibition can affect various physiological processes, including tissue remodeling and inflammation. Additionally, this compound has been shown to bind to specific protein targets, altering their conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to modulate the activity of signaling pathways involved in cell proliferation and apoptosis . This modulation can lead to changes in gene expression profiles, affecting the expression of genes related to cell cycle regulation and apoptosis . Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their activity and function. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites . This inhibition can result in the accumulation of substrates and the depletion of products, thereby affecting metabolic pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions . Its stability can be affected by factors such as temperature, pH, and the presence of other chemicals . Over time, this compound may undergo degradation, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound exhibits significant biological activity only above a certain concentration . These findings highlight the importance of dosage optimization in the use of this compound in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes . For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics . This inhibition can lead to changes in metabolic flux and the accumulation of specific metabolites . Additionally, this compound can affect the levels of key metabolites, influencing cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by transporters such as ATP-binding cassette transporters . Once inside the cell, it can bind to specific proteins, affecting its localization and accumulation . The distribution of this compound within tissues can vary depending on factors such as tissue type and the presence of specific binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it has been shown to localize to the nucleus, where it can interact with transcription factors and other regulatory proteins . Additionally, this compound can be targeted to other organelles, such as the mitochondria, where it can influence mitochondrial function and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes via copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate has been established . This reaction involves a tandem radical addition and dearomatizing cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce amines or alcohols, and substitution reactions can generate a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole is unique due to its oxadiazole ring, which imparts distinct chemical properties and reactivity compared to other spirocyclic compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-2-4-11(5-3-1)7-12-6-9(11)10-13-8-15-14-10/h8-9,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEBXOKUDQUVPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNCC2C3=NOC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole
Reactant of Route 2
3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole
Reactant of Route 3
3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole
Reactant of Route 6
3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.